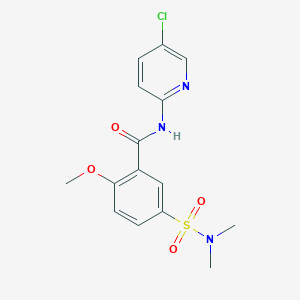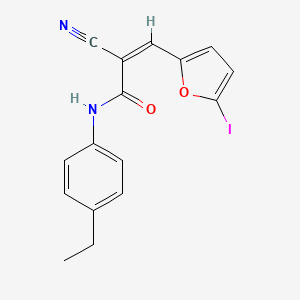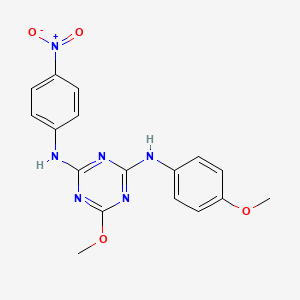
N-(5-chloropyridin-2-yl)-5-(dimethylsulfamoyl)-2-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloropyridin-2-yl)-5-(dimethylsulfamoyl)-2-methoxybenzamide is a complex organic compound that has garnered significant interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chloropyridine moiety, a dimethylsulfamoyl group, and a methoxybenzamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloropyridin-2-yl)-5-(dimethylsulfamoyl)-2-methoxybenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chloropyridine Moiety: The chloropyridine ring is synthesized through a halogenation reaction, where pyridine is treated with a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Introduction of the Dimethylsulfamoyl Group: The dimethylsulfamoyl group is introduced via a sulfonation reaction, where the chloropyridine intermediate is reacted with dimethylsulfamide in the presence of a suitable catalyst.
Coupling with Methoxybenzamide: The final step involves coupling the chloropyridine-dimethylsulfamoyl intermediate with methoxybenzamide through an amide bond formation reaction, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.
化学反応の分析
Types of Reactions
N-(5-chloropyridin-2-yl)-5-(dimethylsulfamoyl)-2-methoxybenzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The chloropyridine moiety allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.
科学的研究の応用
N-(5-chloropyridin-2-yl)-5-(dimethylsulfamoyl)-2-methoxybenzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N-(5-chloropyridin-2-yl)-5-(dimethylsulfamoyl)-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. Additionally, it may interact with cellular signaling pathways, influencing gene expression and cellular responses.
類似化合物との比較
N-(5-chloropyridin-2-yl)-5-(dimethylsulfamoyl)-2-methoxybenzamide can be compared with other similar compounds, such as:
N-(5-chloropyridin-2-yl)-5-(methylsulfamoyl)-2-methoxybenzamide: Similar structure but with a methylsulfamoyl group instead of a dimethylsulfamoyl group.
N-(5-chloropyridin-2-yl)-5-(dimethylsulfamoyl)-2-ethoxybenzamide: Similar structure but with an ethoxy group instead of a methoxy group.
N-(5-bromopyridin-2-yl)-5-(dimethylsulfamoyl)-2-methoxybenzamide: Similar structure but with a bromopyridine moiety instead of a chloropyridine moiety.
These compounds share structural similarities but differ in their specific functional groups, leading to variations in their chemical reactivity and biological activities
特性
IUPAC Name |
N-(5-chloropyridin-2-yl)-5-(dimethylsulfamoyl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O4S/c1-19(2)24(21,22)11-5-6-13(23-3)12(8-11)15(20)18-14-7-4-10(16)9-17-14/h4-9H,1-3H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZJQJXYZCJDSKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)NC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(5-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-2-furamide](/img/structure/B5191260.png)
![N-{2-[4-(3-bromobenzoyl)-1-piperazinyl]ethyl}-N'-(4-chlorophenyl)ethanediamide](/img/structure/B5191264.png)
![3-bromo-N-[(4-ethylphenyl)carbamothioyl]benzamide](/img/structure/B5191286.png)
![2-(methoxymethyl)-3,5-diphenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5191293.png)
![N-[4-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]phenyl]benzamide](/img/structure/B5191295.png)
![6-[4-(cyclobutylmethyl)-1-piperazinyl]-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide](/img/structure/B5191301.png)

![2-ethyl-1-[(3-hydroxypropyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5191327.png)
![N-{3-[(4-chloro-2-nitrophenyl)amino]propyl}-4-methylbenzamide](/img/structure/B5191343.png)
![N-{5-[2-(DIMETHYLAMINO)ACETYL]-10,11-DIHYDRO-5H-DIBENZO[B,F]AZEPIN-3-YL}UREA](/img/structure/B5191351.png)
![6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl methanesulfonate](/img/structure/B5191355.png)
![[2-[(Z)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]-4-bromophenyl] benzenesulfonate](/img/structure/B5191363.png)
